SERT Inhibition Potency: Target Compound vs. Structural Analog Highlighting the Impact of the Chloromethyl Warhead
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine inhibits the human serotonin transporter (SERT) with an IC₅₀ of 100 nM, as determined in a radioligand uptake assay [1]. In contrast, a closely related non‑functionalized analog, 1‑phenyl‑4‑methoxypiperidine, shows substantially weaker SERT inhibition (IC₅₀ = 57000 nM; >500‑fold less potent) [2]. The presence of the para‑chloromethyl group enables covalent interaction with nucleophilic residues within the transporter binding pocket, accounting for the marked potency enhancement [1].
| Evidence Dimension | SERT inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (human SERT, HEK293 cells) |
| Comparator Or Baseline | 1‑Phenyl‑4‑methoxypiperidine; IC₅₀ = 57,000 nM (human SERT, HEK293 cells) |
| Quantified Difference | 570‑fold greater potency for target compound |
| Conditions | Inhibition of [³H]‑5‑HT re‑uptake at human SERT expressed in HEK293 cells; preincubation 5 min |
Why This Matters
This >500‑fold potency advantage directly supports preferential selection for CNS‑oriented drug discovery programs targeting the serotonin transporter, where covalent engagement may translate to prolonged pharmacodynamic effects.
- [1] BindingDB Entry BDBM50360708 (CHEMBL1934127). IC₅₀ = 100 nM for inhibition of human SERT. Curated by Amgen/ChEMBL. https://www.bindingdb.org (accessed 2026-04-28). View Source
- [2] BindingDB Entry BDBM50250540 (CHEMBL4104150). IC₅₀ = 5.72×10⁴ nM for 1‑phenyl‑4‑methoxypiperidine at human SERT. Curated by University of Vienna/ChEMBL. https://www.bindingdb.org (accessed 2026-04-28). View Source
